molecular formula C4H7ClO4S2 B2632407 (1,1-Dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride CAS No. 2092099-08-4

(1,1-Dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride

Cat. No.: B2632407
CAS No.: 2092099-08-4
M. Wt: 218.67
InChI Key: KSDALRIWYAVHGP-UHFFFAOYSA-N
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Description

(1,1-Dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride: is a chemical compound with the molecular formula C4H7ClO4S2 and a molecular weight of 218.68 g/mol . It is also known by its IUPAC name, (1,1-dioxidothietan-3-yl)methanesulfonyl chloride . This compound is characterized by the presence of a thietane ring, which is a four-membered ring containing a sulfur atom, and a methanesulfonyl chloride group.

Scientific Research Applications

Chemistry: In chemistry, (1,1-Dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride is used as a reagent for the synthesis of various sulfonyl-containing compounds. It is valuable in the preparation of sulfonamides, sulfonate esters, and other derivatives .

Biology and Medicine: Sulfonyl-containing compounds are known for their biological activity, and this compound could be used in the synthesis of new drugs .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it useful for creating functionalized molecules for various applications .

Safety and Hazards

The safety information available indicates that “(1,1-Dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride” is classified as dangerous . The precautionary statements include P260-P264-P270-P271-P280-P301+P330+P331-P303+P361+P353-P304+P340-P305+P351+P338-P310-P363-P403+P233-P405-P501 . The UN number is 3261, and it’s classified as class 8 . The hazard statements include H302-H335-H314 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride typically involves the reaction of thietane-3-methanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions: (1,1-Dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed:

    Sulfonamides: Formed by the reaction with amines

    Sulfonate Esters: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

Mechanism of Action

The mechanism of action of (1,1-Dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate products .

Comparison with Similar Compounds

Uniqueness: (1,1-Dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride is unique due to its four-membered thietane ring, which imparts specific reactivity and properties. The strain in the small ring can influence its chemical behavior, making it distinct from similar compounds with larger rings .

Properties

IUPAC Name

(1,1-dioxothietan-3-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO4S2/c5-11(8,9)3-4-1-10(6,7)2-4/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDALRIWYAVHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1(=O)=O)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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